Cas no 955404-04-3 (N- Didesmethyl Bedaquiline)

N- Didesmethyl Bedaquiline Chemical and Physical Properties
Names and Identifiers
-
- N-Didesmethyl bedaquiline
- 72A84E460J
- R207910-d
- 3-Quinolineethanol, alpha-(2-aminoethyl)-6-bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)-
- Q27266062
- N- Didesmethyl Bedaquiline
-
- Inchi: 1S/C30H27BrN2O2/c1-35-29-25(19-22-18-23(31)14-15-27(22)33-29)28(21-9-3-2-4-10-21)30(34,16-17-32)26-13-7-11-20-8-5-6-12-24(20)26/h2-15,18-19,28,34H,16-17,32H2,1H3/t28-,30-/m1/s1
- InChI Key: NJEYEDSQSKSUQT-PQHLKRTFSA-N
- SMILES: BrC1C=CC2=C(C=1)C=C(C(=N2)OC)[C@@H](C1C=CC=CC=1)[C@](C1=CC=CC2C=CC=CC1=2)(CCN)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 35
- Rotatable Bond Count: 7
- Complexity: 673
- Topological Polar Surface Area: 68.4
N- Didesmethyl Bedaquiline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D955400-0.5mg |
N- Didesmethyl Bedaquiline |
955404-04-3 | 0.5mg |
$ 170.00 | 2022-06-05 | ||
TRC | D955400-2.5mg |
N- Didesmethyl Bedaquiline |
955404-04-3 | 2.5mg |
$953.00 | 2023-05-18 | ||
TRC | D955400-25mg |
N- Didesmethyl Bedaquiline |
955404-04-3 | 25mg |
$ 9200.00 | 2023-09-07 | ||
TRC | D955400-5mg |
N- Didesmethyl Bedaquiline |
955404-04-3 | 5mg |
$1642.00 | 2023-05-18 | ||
TRC | D955400-.5mg |
N- Didesmethyl Bedaquiline |
955404-04-3 | 5mg |
$207.00 | 2023-05-18 |
N- Didesmethyl Bedaquiline Related Literature
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
Additional information on N- Didesmethyl Bedaquiline
Introduction to N-Didesmethyl Bedaquiline (CAS No: 955404-04-3)
N-Didesmethyl Bedaquiline, identified by the Chemical Abstracts Service Number (CAS No) 955404-04-3, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This derivative of Bedaquiline has garnered considerable attention due to its potential therapeutic applications, particularly in the treatment of infectious diseases. The compound represents a critical advancement in the development of novel antimicrobial agents, leveraging innovative chemical scaffolds and mechanisms of action.
The chemical structure of N-Didesmethyl Bedaquiline features a highly functionalized aromatic core, which contributes to its unique pharmacokinetic and pharmacodynamic properties. This structural complexity allows for selective interactions with biological targets, enhancing its efficacy while minimizing off-target effects. The compound’s molecular design incorporates modifications that improve solubility, bioavailability, and metabolic stability, making it a promising candidate for clinical development.
Recent research in the field of infectious diseases has highlighted the growing challenge posed by drug-resistant pathogens. N-Didesmethyl Bedaquiline has emerged as a potential solution due to its ability to disrupt essential bacterial processes. Studies have demonstrated its efficacy against a range of Gram-negative and Gram-positive bacteria, including those resistant to conventional antibiotics. This broad-spectrum activity makes it particularly valuable in addressing multidrug-resistant infections, a pressing global health concern.
The mechanism of action for N-Didesmethyl Bedaquiline involves inhibition of bacterial respiration through interference with the cytochrome bc₁ complex. This disruption leads to a significant reduction in ATP production, ultimately causing bacterial cell death. Unlike traditional antibiotics that often target cell wall synthesis or protein synthesis, this compound offers a novel approach by targeting energy production pathways. Such a mechanism not only enhances therapeutic efficacy but also reduces the likelihood of developing resistance.
Advances in computational chemistry and molecular modeling have played a pivotal role in optimizing the structure of N-Didesmethyl Bedaquiline. High-throughput screening (HTS) techniques combined with structure-activity relationship (SAR) studies have enabled researchers to fine-tune the compound’s properties for improved pharmacological outcomes. These computational methods have accelerated the drug discovery process, allowing for rapid identification of lead compounds with enhanced potency and reduced toxicity.
In vitro and in vivo studies have provided compelling evidence of the therapeutic potential of N-Didesmethyl Bedaquiline. Preclinical trials have shown promising results in animal models of infection, demonstrating both efficacy and safety at various dosages. The compound’s ability to penetrate biological barriers and reach target sites effectively underscores its potential for clinical translation. Additionally, its favorable pharmacokinetic profile suggests that it may require less frequent dosing compared to existing treatments.
The development of N-Didesmethyl Bedaquiline aligns with broader trends in pharmaceutical innovation, emphasizing targeted therapies and personalized medicine. By understanding the specific biochemical pathways affected by this compound, researchers can develop strategies to enhance its therapeutic index and minimize side effects. This approach is particularly relevant in treating infections caused by pathogens that exhibit genetic diversity, such as Mycobacterium tuberculosis.
From a regulatory perspective, N-Didesmethyl Bedaquiline is subject to rigorous testing and evaluation by global health authorities to ensure safety and efficacy before clinical use. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are essential for advancing this compound through preclinical and clinical phases. Such partnerships facilitate knowledge sharing and resource optimization, expediting the journey from laboratory discovery to market availability.
The impact of N-Didesmethyl Bedaquiline extends beyond immediate therapeutic benefits. Its development exemplifies the intersection of chemistry, biology, and medicine in addressing complex health challenges. As resistance to conventional antibiotics continues to rise, innovative compounds like this one offer hope for overcoming these obstacles through novel mechanisms of action.
Future research directions for N-Didesmethyl Bedaquiline include exploring combination therapies with other antimicrobial agents to further reduce resistance risks. Additionally, investigating its potential applications in treating other infectious diseases beyond tuberculosis could expand its clinical utility. The compound’s unique properties make it a versatile tool for drug discovery, potentially leading to breakthroughs in multiple therapeutic areas.
In conclusion,N-Didesmethyl Bedaquiline (CAS No: 955404-04-3) represents a significant advancement in antimicrobial chemistry with substantial implications for global health. Its innovative design, broad-spectrum activity, and favorable pharmacological profile position it as a promising candidate for addressing drug-resistant infections. Continued research and development efforts will be crucial in realizing its full therapeutic potential and improving patient outcomes worldwide.
955404-04-3 (N- Didesmethyl Bedaquiline) Related Products
- 2092794-40-4(4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine)
- 1804449-02-2(2-(Aminomethyl)-4-cyano-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)
- 1235219-21-2(Sulfanilic Acid-d4)
- 875451-01-7(2-[(1-Cyanocyclohexyl)amino]-1-methyl-2-oxoethyl 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]benzoate)
- 2387595-21-1(tert-butyl 4-(hydroxymethyl)-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate)
- 60908-08-9(furan-2-yl-(2-propan-2-ylphenyl)methanol)
- 1097805-12-3(4-Chloro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)methylaniline)
- 896358-88-6(4-methanesulfonyl-N-(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 2490398-48-4(1-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyridin-8-ylmethanamine)
- 2287300-81-4([3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol)



